(4-Fluorophenyl)trimethoxysilane

Catalog No.
S1900555
CAS No.
53883-61-7
M.F
C9H13FO3Si
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)trimethoxysilane

CAS Number

53883-61-7

Product Name

(4-Fluorophenyl)trimethoxysilane

IUPAC Name

(4-fluorophenyl)-trimethoxysilane

Molecular Formula

C9H13FO3Si

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

YZKWHKGWYCDOMG-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)F)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)F)(OC)OC

Organic Synthesis and Modification of Surfaces

(4-Fluorophenyl)trimethoxysilane is a versatile precursor for the introduction of fluorinated aromatic groups onto various surfaces. Its trimethoxysilane functionality allows it to undergo condensation reactions with hydroxyl (OH) groups present on surfaces like glass, metal oxides, and polymers. This chemical modification process leads to the formation of a strong covalent bond between the surface and the fluorophenyl moiety.

Studies have explored its use in the creation of self-assembled monolayers (SAMs) on silicon substrates []. These fluorinated SAMs exhibit interesting properties like water repellency and low surface energy, making them valuable for microfluidic devices and biosensor applications [].

Functional Materials Science

The combination of a fluorophenyl group and a silicon atom in (4-Fluorophenyl)trimethoxysilane makes it a promising candidate for the development of novel functional materials. Researchers have investigated its potential in creating:

  • Fluorinated polymers: By incorporating (4-Fluorophenyl)trimethoxysilane into polymer chains, scientists can tailor the material's properties like thermal stability, electrical conductivity, and gas permeability [].
  • Organic-inorganic hybrid materials: Combining (4-Fluorophenyl)trimethoxysilane with inorganic materials like silica offers a route to novel hybrid structures with unique optical and mechanical properties [].

(4-Fluorophenyl)trimethoxysilane is an organosilicon compound characterized by the presence of a fluorine atom on a phenyl ring, combined with three methoxy groups attached to silicon. Its molecular formula is C₉H₁₃FO₃Si, and it has a molar mass of approximately 216.283 g/mol. This compound is notable for its potential applications in various

, including:

  • Copolymerization: It can be used to create copolymers by reacting with other monomers, enhancing material properties.
  • Polycondensation: This reaction allows the formation of larger polymeric structures from smaller units, which is crucial in producing high-performance materials.
  • Disproportionation Reactions: These reactions can lead to the formation of different silane products, which may have unique properties and applications .

The presence of both hydrolyzable siloxane bonds and active silicon-hydrogen bonds makes this compound versatile for various downstream applications.

The synthesis of (4-Fluorophenyl)trimethoxysilane typically involves the reaction between fluoronitrobenzene and trimethoxysilane under controlled conditions. This process may require specific temperatures and catalysts to optimize yield and purity. The general steps include:

  • Preparation of Reactants: Obtain fluoronitrobenzene and trimethoxysilane.
  • Reaction Setup: Combine the reactants in a suitable solvent or medium.
  • Temperature Control: Maintain appropriate temperature conditions to facilitate the reaction.
  • Purification: Isolate the product through techniques such as distillation or chromatography .

(4-Fluorophenyl)trimethoxysilane has several applications across different industries:

  • Surface Modification: It is used as a coupling agent to modify surfaces for improved adhesion properties in coatings and composites.
  • Adhesives and Sealants: Its reactivity makes it useful in formulating adhesives that require strong bonding capabilities.
  • Silylation Agent: It serves as a silylating agent for various organic compounds, enhancing their properties for specific applications .

The interaction studies of (4-Fluorophenyl)trimethoxysilane focus on its behavior when applied to different substrates or when mixed with other chemical agents. These studies help in understanding its compatibility with various materials, including polymers and metals, which is crucial for optimizing its use in industrial applications.

(4-Fluorophenyl)trimethoxysilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
TrimethoxysilaneThree methoxy groups without fluorineMore reactive due to lack of fluorine
(Phenyl)trimethoxysilanePhenyl group without fluorineLacks enhanced stability from fluorine
(3-Trifluoromethylphenyl)trimethoxysilaneTrifluoromethyl instead of fluorophenylPotentially higher lipophilicity
(4-Chlorophenyl)trimethoxysilaneChlorine instead of fluorineDifferent electronic properties affecting reactivity

The presence of the fluorine atom in (4-Fluorophenyl)trimethoxysilane enhances its stability and reactivity compared to similar compounds, making it particularly useful in applications requiring robust chemical interactions.

Wikipedia

(4-Fluorophenyl)trimethoxysilane

Dates

Modify: 2024-02-18

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